molecular formula C14H17NO5 B2440840 1-(3,4-Dimethoxy-benzyl)-5-oxo-pyrrolidine-3-carboxylic acid CAS No. 96449-64-8

1-(3,4-Dimethoxy-benzyl)-5-oxo-pyrrolidine-3-carboxylic acid

Cat. No.: B2440840
CAS No.: 96449-64-8
M. Wt: 279.292
InChI Key: LAGVWNLMHYIYJP-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxy-benzyl)-5-oxo-pyrrolidine-3-carboxylic acid is a complex organic compound with a unique structure that includes a pyrrolidine ring, a carboxylic acid group, and a dimethoxybenzyl moiety

Preparation Methods

The synthesis of 1-(3,4-Dimethoxy-benzyl)-5-oxo-pyrrolidine-3-carboxylic acid typically involves multiple steps. One common synthetic route includes the protection of the benzyl group, followed by the formation of the pyrrolidine ring and subsequent functionalization to introduce the carboxylic acid group. Industrial production methods may involve the use of catalytic systems to optimize yield and purity .

Chemical Reactions Analysis

1-(3,4-Dimethoxy-benzyl)-5-oxo-pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

1-(3,4-Dimethoxy-benzyl)-5-oxo-pyrrolidine-3-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

1-(3,4-Dimethoxy-benzyl)-5-oxo-pyrrolidine-3-carboxylic acid can be compared with similar compounds such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO5/c1-19-11-4-3-9(5-12(11)20-2)7-15-8-10(14(17)18)6-13(15)16/h3-5,10H,6-8H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAGVWNLMHYIYJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CC(CC2=O)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 6.0 g (46 mmols) of itaconic acid and 7.7 g (46 mmols) of 3,4-dimethoxybenzylamine was heated at 130° C. for 2 hours in a nitrogen atmosphere. After cooling to about 100° C., 70 ml of 10% sodium hydroxide were added to the viscous reaction mixture, while mechanically stirring, and the resulting mixture was then cooled to room temperature. In order to remove any insoluble matter, the sodium salt solution was extracted with 50 to 100 ml of ethyl acetate, and the aqueous phase was acidified with dilute hydrochloric acid. The oil precipitated thereby was taken up in methylene chloride, and the methylene chloride phase was dried and concentrated by evaporation. The residue crystallized when ether was added. 8.7 g (68% of theory) of 1-(3,4-dimethoxybenzyl)-4-carboxy-pyrrolidin-2-one were obtained. Melting point: 176°-178° C.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
7.7 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step Two

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